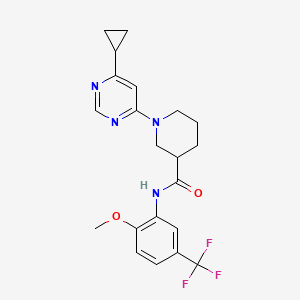
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be described in terms of its functional groups and overall shape.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It would also include the conditions required for each step, such as temperature, pressure, and catalysts.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying how the compound reacts with other compounds. The products of these reactions can provide insights into the reactivity and stability of the compound.Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and stability under various conditions.Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Novel Heterocyclic Compounds Synthesis
Research has been conducted on the synthesis of novel heterocyclic compounds, demonstrating their potential as anti-inflammatory and analgesic agents. For instance, compounds have been synthesized with significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, showing promising analgesic and anti-inflammatory activities. These findings suggest potential therapeutic applications for related compounds in managing pain and inflammation (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial and Anticancer Activities
Antimicrobial and Antifungal Studies
Synthesis and evaluation of fluoroquinolone-based 4-thiazolidinones have revealed their potential antimicrobial and antibacterial activities. This line of research underscores the significance of structural modifications to enhance biological activity and provides a pathway for developing new antimicrobial agents (N. Patel, S. D. Patel, 2010).
Cancer Cell Line Inhibition
Substituted pyrimidine-piperazine-chromene and -quinoline conjugates have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines, revealing that certain compounds exhibit potent anti-proliferative activities. This highlights the therapeutic potential of these compounds in cancer treatment (I. Parveen, Naseem Ahmed, Danish Idrees, Parvez Khan, M. Hassan, 2017).
Chemical Properties and Synthesis
Heterocyclic Synthesis Innovation
The Mannich reaction has been utilized in the synthesis of N,S-containing heterocycles, illustrating the versatility of this chemical reaction in generating novel compounds with potential pharmaceutical applications. This research contributes to the broader field of synthetic organic chemistry and drug discovery (V. Dotsenko, S. Krivokolysko, V. Litvinov, 2012).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It’s important to know how to handle the compound safely and how to dispose of it properly.
Direcciones Futuras
This would involve speculating on potential applications for the compound based on its properties and reactivity. It could also involve suggesting further studies that could be done to learn more about the compound.
Please consult with a professional chemist or a reliable source for specific information about this compound. This analysis is quite general and may not apply to all compounds. It’s always important to conduct thorough research and follow safety protocols when working with chemicals.
Propiedades
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c1-30-18-7-6-15(21(22,23)24)9-17(18)27-20(29)14-3-2-8-28(11-14)19-10-16(13-4-5-13)25-12-26-19/h6-7,9-10,12-14H,2-5,8,11H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXMWNGMEYUWFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

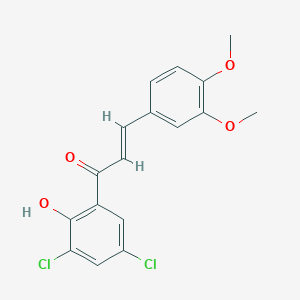
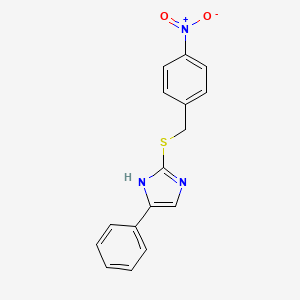
![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)
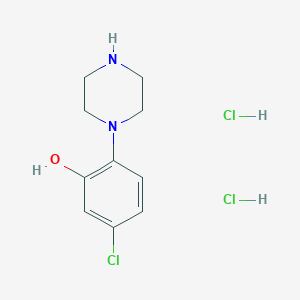
![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)
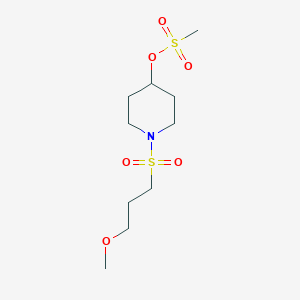
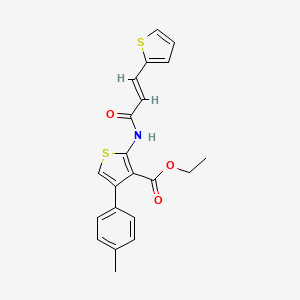
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)
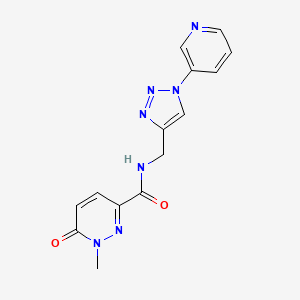
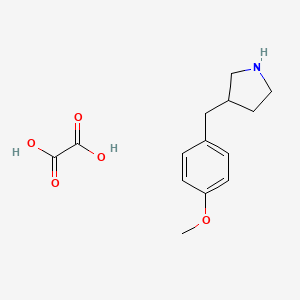
![N-(4-methoxybenzyl)-4-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2375760.png)
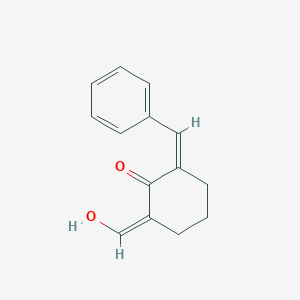
![N-(cyanomethyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2375765.png)
![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375766.png)